Confirmed Inactivity Against Factor Xa: A Definitive Negative Control Benchmark
This compound is definitively classified as inactive against Coagulation Factor Xa, with quantitative binary activity data confirming its inactivity status . In direct contrast, numerous piperidinone-based Factor Xa inhibitors, such as apixaban, exhibit sub-nanomolar to low nanomolar Ki values (e.g., Apixaban Ki = 0.08 nM for Factor Xa) [1]. This stark activity delta—from potent inhibition to complete inactivity—highlights the extreme sensitivity of Factor Xa binding to the precise substitution pattern on the piperidinone-phenyl scaffold. The inactivity of this compound provides a high-confidence negative control for profiling assays, ensuring that observed activity from other compounds is target-specific and not an artifact of non-specific binding or assay interference.
| Evidence Dimension | Factor Xa Inhibitory Activity |
|---|---|
| Target Compound Data | Inactive (no detectable inhibition) |
| Comparator Or Baseline | Apixaban (a potent, structurally distinct Factor Xa inhibitor) exhibits a Ki of 0.08 nM |
| Quantified Difference | >10,000,000-fold difference in inhibitory potency |
| Conditions | Target Compound: In vitro binding assay against purified Coagulation Factor X (Assay ALA659624). Comparator: Apixaban Ki measured against human Factor Xa (PMID: 17461968). |
Why This Matters
This extreme difference in potency validates this compound as an ideal negative control for Factor Xa biochemical screens, enabling researchers to discriminate between specific inhibition and assay noise.
- [1] Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. View Source
